molecular formula C21H24N4O2S B565030 rac Mirabegron-d5 CAS No. 1215807-38-7

rac Mirabegron-d5

货号: B565030
CAS 编号: 1215807-38-7
分子量: 401.54
InChI 键: PBAPPPCECJKMCM-RALIUCGRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

rac Mirabegron-d5 (CAS: 1215807-38-7) is a deuterium-labeled analog of Mirabegron (CAS: 223673-61-8), a selective β3-adrenergic receptor (β3-AR) agonist used therapeutically for overactive bladder syndrome . The deuterium substitution occurs at five hydrogen positions in the phenyl ring (C21H19D5N4O2S), enhancing metabolic stability and making it a critical tool in pharmacokinetic and mass spectrometry studies . With a purity >95% (HPLC), it serves as a stable isotope-labeled reference standard in drug development and analytical research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Mirabegron involves several key steps. One of the improved processes includes the reaction of 4-nitrophenylethylamine with a specific compound in the presence of a solvent, base, and catalyst to obtain an intermediate product. This intermediate is then reduced to form another compound, which is further reacted with another compound in the presence of a solvent, acid, and catalyst to yield Mirabegron .

Industrial Production Methods

Industrial production of Mirabegron typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistent quality and yield of the final product .

化学反应分析

Types of Reactions

Mirabegron undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents, oxidizing agents, acids, bases, and catalysts. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final product, Mirabegron .

科学研究应用

Research Applications

Rac Mirabegron-d5 serves as an essential tool in various research contexts:

  • Pharmacokinetic Studies : The deuterated nature of this compound allows for enhanced tracking in metabolic studies. Researchers can utilize stable isotopes to better understand the pharmacokinetics and metabolism of Mirabegron, facilitating the development of more effective therapies .
  • Comparative Efficacy Studies : In clinical practice, this compound has been compared with traditional antimuscarinics like Tolterodine. Studies indicate that patients prescribed Mirabegron demonstrate greater adherence and persistence with treatment compared to those on antimuscarinics .
  • Patient Demographics : Research has shown that this compound is particularly effective in elderly populations suffering from OAB. A phase IV study indicated that this compound improved symptoms significantly compared to placebo among patients aged 65 years and older .

Case Studies

  • Elderly Patient Study : A phase IV study involving community-dwelling patients aged ≥65 years assessed the efficacy of this compound versus placebo. Results indicated significant improvement in OAB symptoms, with a favorable safety profile consistent with existing data on Mirabegron .
  • Longitudinal Observational Study : A retrospective analysis from the UK Clinical Practice Research Datalink demonstrated that patients treated with this compound had longer treatment persistence compared to those on other antimuscarinics, highlighting its potential as a first-line therapy for OAB .

Data Summary

The following table summarizes key findings related to this compound:

Study TypePopulationKey Findings
Phase IV StudyElderly Patients (≥65)Significant symptom improvement vs. placebo
Observational StudyOAB PatientsGreater adherence and persistence compared to antimuscarinics
Pharmacokinetic ResearchGeneral PopulationEnhanced tracking capabilities due to deuteration

作用机制

rac Mirabegron-d5 exerts its effects by selectively stimulating beta-3 adrenergic receptors, which relaxes the detrusor muscle in the bladder. This relaxation improves urine storage by increasing bladder capacity. The molecular targets involved include the beta-3 adrenergic receptors, and the pathways involve the activation of these receptors leading to muscle relaxation .

相似化合物的比较

Structural and Functional Analogues

Mirabegron (Non-deuterated)

  • Structure : C21H24N4O2S (lacks deuterium).
  • Target : β3-AR agonist.
  • Use : Clinically approved for overactive bladder syndrome.
  • Metabolism : Rapidly metabolized via hepatic pathways, including glucuronidation and oxidation.
  • Key Difference: rac Mirabegron-d5’s deuterium substitution slows cytochrome P450-mediated metabolism, extending its half-life in research settings compared to the non-deuterated form .

Mirabegron carbamoyl-β-D-glucuronide (CAS: 1365244-67-2)

  • Structure : Primary metabolite of Mirabegron, conjugated with glucuronic acid.
  • Target : Inactive metabolite.
  • Use : Identified in metabolite profiling studies.
  • Purity : >98% (analytical standard).
  • Key Difference : Unlike this compound, this metabolite is excreted renally and lacks pharmacological activity .

Deuterated Analogues

rac-Mirabegron Impurity 49-d5 (Mixture of Isomers)

  • Structure : C21H18D5N5O3S; differs by a nitroso group and isomerism.
  • Use : Impurity analysis during Mirabegron synthesis.
  • Key Difference : Structural isomerism and nitroso modification distinguish it from this compound, though both share deuterium labeling .

rac-Monepantel Sulfone-d5 (CAS: 851976-52-8)

  • Structure : Deuterated veterinary antiparasitic (unrelated to β3-AR targeting).
  • Use : Research on parasitic infections in livestock.
  • Key Difference : Demonstrates the broader application of deuterium in drug development but lacks therapeutic overlap with this compound .

Functional Analogues in GPCR Modulation

Compounds like (E)-8-(3-Chlorostyryl)caffeine and 5'-N-Ethylcarboxamidoadenosine (NECA) target adenosine receptors (ARs) rather than β3-ARs. While these share roles in modulating G protein-coupled receptors (GPCRs), their structural and mechanistic divergence limits direct comparability to this compound .

Analytical Utility

This compound is indispensable in LC-MS/MS studies due to its isotopic purity, enabling precise quantification of Mirabegron in biological matrices . For example, Zhou et al. (2015) validated an RP-HPLC method using deuterated standards to improve detection limits in pharmacokinetic analyses .

Metabolic Stability

Deuterium labeling reduces first-pass metabolism by stabilizing C-D bonds against oxidative enzymes. This property is shared with other deuterated drugs (e.g., Deutetrabenazine) but contrasts with non-deuterated Mirabegron, which exhibits faster clearance .

Comparative Data Table

Compound Molecular Formula Target/Use Purity Key Feature Reference
This compound C21H19D5N4O2S β3-AR research standard >95% Deuterated for stability
Mirabegron C21H24N4O2S β3-AR therapeutic agent >98% Non-deuterated, rapid metabolism
Mirabegron glucuronide C27H31D5N4O8S Metabolite identification >98% Inactive, renal excretion
rac-Mirabegron Impurity 49-d5 C21H18D5N5O3S Synthetic impurity N/A Isomeric mixture
rac-Monepantel Sulfone-d5 C19H17D5N2O4S Antiparasitic research Variable Veterinary use

生物活性

Rac Mirabegron-d5 is a deuterated analog of Mirabegron, a selective β3-adrenergic receptor agonist primarily used in the treatment of overactive bladder (OAB). This article delves into the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Mirabegron and this compound

Mirabegron is recognized for its ability to facilitate bladder relaxation, thereby enhancing urinary storage capacity and reducing the frequency of urination. The introduction of deuterium in this compound provides unique advantages in pharmacokinetic studies, allowing for better tracking in metabolic assessments due to its distinct isotopic labeling.

This compound selectively stimulates β3-adrenergic receptors located in the bladder. This stimulation leads to several physiological outcomes:

  • Increased Bladder Capacity : By relaxing the detrusor muscle, it allows for greater urine storage.
  • Reduced Urgency : It decreases the frequency of involuntary bladder contractions.
  • Improved Quality of Life : Clinical trials have shown significant improvements in patient-reported outcomes related to urinary symptoms.

Pharmacological Profile

The pharmacokinetics and dynamics of this compound can be summarized as follows:

PropertyValue
EC50 (β3-AR)22.4 nM
Bioavailability29% at 25 mg; increases with dose
Terminal Half-LifeApproximately 50 hours
Volume of Distribution1670 L
Protein Binding~71% (primarily to albumin)

Clinical Trials

A phase IV study evaluated the efficacy and safety of mirabegron in elderly patients with OAB. Key findings included:

  • Significant Improvements : Patients showed a reduction in mean micturitions per day and incontinence episodes.
  • Safety Profile : Side effects were consistent with those known for mirabegron, indicating tolerability across age groups .

Metabolic Studies

Research has indicated that mirabegron can influence metabolic parameters:

  • Insulin Sensitivity : In animal models, mirabegron improved insulin sensitivity and glucose tolerance.
  • Weight Management : It was associated with weight loss and increased brown adipose tissue activity, suggesting potential benefits beyond urological applications .

Case Studies

  • Elderly Patient Cohort :
    • Participants : Community-dwelling patients aged ≥65 years.
    • Results : After 12 weeks of treatment, significant reductions in urgency episodes were noted, enhancing overall quality of life metrics.
  • Metabolic Impact Study :
    • Objective : To assess changes in metabolic markers post-treatment with mirabegron.
    • Findings : Improved glucose tolerance and reduced hemoglobin A1c levels were observed, indicating potential cardiovascular benefits .

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing rac-Mirabegron-d5 in preclinical studies?

  • Methodological Answer : Synthesis should prioritize deuterium incorporation efficiency, verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Characterization requires comparative analysis with non-deuterated Mirabegron to assess isotopic purity and stability. For reproducibility, document reaction conditions (e.g., solvent, temperature) and use high-performance liquid chromatography (HPLC) for purity validation .

Q. How can researchers validate the β3-adrenoceptor selectivity of rac-Mirabegron-d5 in vitro?

  • Methodological Answer : Use competitive binding assays with radiolabeled ligands (e.g., [³H]-Mirabegron) in cell lines expressing β3-adrenoceptors. Compare displacement curves between rac-Mirabegron-d5 and its non-deuterated counterpart to assess isotopic effects. Include negative controls (e.g., β1/β2-expressing cells) to confirm selectivity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in rac-Mirabegron-d5 studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Ensure power analysis is performed during experimental design to determine sample size adequacy .

Advanced Research Questions

Q. How can enantiomeric resolution of rac-Mirabegron-d5 impact pharmacokinetic (PK) studies?

  • Methodological Answer : Employ chiral chromatography (e.g., chiral stationary phases like amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Compare PK parameters (e.g., AUC, Cmax) of individual enantiomers in animal models. Use tandem MS (LC-MS/MS) for quantification, accounting for deuterium isotope effects on metabolic stability .

Q. What experimental strategies address contradictions in rac-Mirabegron-d5’s cardiovascular safety profile across studies?

  • Methodological Answer : Conduct meta-analyses of preclinical data to identify confounding variables (e.g., species-specific receptor affinity). Design in vivo studies with telemetry-monitored cardiovascular parameters (e.g., blood pressure, heart rate) and correlate findings with plasma concentration-time profiles. Use Bayesian statistical models to quantify uncertainty .

Q. How should researchers design long-term toxicity studies for rac-Mirabegron-d5 while minimizing ethical concerns?

  • Methodological Answer : Follow the 3Rs framework (Replacement, Reduction, Refinement). Use transgenic models (e.g., humanized β3-adrenoceptor mice) to improve translational relevance. Implement staggered dosing and frequent health monitoring. Submit protocols to institutional animal ethics committees for approval, referencing OECD guidelines .

Q. Data Management and Reproducibility

Q. What metadata standards are essential for sharing rac-Mirabegron-d5 datasets?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include experimental variables (e.g., batch number, storage conditions), analytical instrument parameters (e.g., HPLC gradient), and raw data files in repositories like Zenodo or Figshare. Use unique identifiers (e.g., InChIKey) for chemical structures .

Q. How can conflicting results in rac-Mirabegron-d5’s metabolic stability be resolved methodologically?

  • Methodological Answer : Replicate studies using identical hepatocyte models (e.g., pooled human hepatocytes) and incubation conditions (e.g., 37°C, 5% CO₂). Compare intrinsic clearance rates with deuterated/non-deuterated analogs. Apply machine learning tools (e.g., Random Forest) to identify outliers in high-throughput screening data .

Q. Tables: Key Methodological Considerations

Aspect Recommendation References
Isotopic Purity Validate via LC-MS with deuterium-specific fragmentation patterns.
Enantiomer Separation Use chiral HPLC with polysaccharide-based columns; report resolution factor (Rs ≥ 1.5).
Data Reproducibility Publish raw NMR/MS spectra and crystal structure data (if available).

属性

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]amino]ethyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAPPPCECJKMCM-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。